7-Azaspiro[3.5]nonan-1-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-azaspiro[3.5]nonan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-1-2-8(7)3-5-9-6-4-8;/h7,9-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRXHYWIPQILDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Azaspiro 3.5 Nonan 1 Ol Hydrochloride and Analogues
Established Reaction Pathways for Azaspiro[3.5]nonane Scaffolds
Established synthetic routes to 7-azaspiro[3.5]nonane derivatives often rely on a systematic, multi-step approach. This typically involves the initial construction of a protected spirocyclic ketone, followed by functional group transformations and final deprotection to yield the hydrochloride salt.
Multistep Synthetic Routes via Spirocyclic Ketones (e.g., N-Boc-7-azaspiro cyclic ketones)
A common and reliable method for the synthesis of the 7-azaspiro[3.5]nonane core involves the initial preparation of an N-protected spirocyclic ketone. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for the nitrogen atom due to its stability under various reaction conditions and its facile removal under acidic conditions.
The synthesis of N-Boc-7-azaspiro[3.5]nonan-1-one serves as a key intermediate. This can be followed by reduction of the ketone functionality to the corresponding alcohol. For instance, the ketone can be reduced using a suitable reducing agent, such as sodium borohydride, to yield N-Boc-7-azaspiro[3.5]nonan-1-ol. This multi-step sequence provides a versatile entry point to a range of functionalized 7-azaspiro[3.5]nonane derivatives.
Table 1: Key Intermediates in the Multistep Synthesis
| Compound Name | Structure | Role in Synthesis |
| N-Boc-7-azaspiro[3.5]nonan-1-one | Key spirocyclic ketone intermediate | |
| N-Boc-7-azaspiro[3.5]nonan-1-ol | Product of ketone reduction |
Utilization of Wittig Reactions in Spirocycle Formation
The Wittig reaction is a powerful tool in organic synthesis for the conversion of ketones and aldehydes to alkenes. nih.govdntb.gov.ua While not directly employed in the primary ring-forming step of the azaspiro[3.5]nonane system in the most common routes, the Wittig reaction offers a potential strategy for the functionalization of spirocyclic ketones. For example, a spirocyclic ketone could be converted to an exocyclic alkene, which could then undergo further transformations. The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. nih.govdntb.gov.ua
The general mechanism proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.
Acid-Catalyzed Deprotection and Hydrochloride Formation
The final step in the synthesis of 7-Azaspiro[3.5]nonan-1-ol hydrochloride is the removal of the Boc protecting group and the subsequent formation of the hydrochloride salt. This is typically achieved in a single step by treating the N-Boc protected alcohol with a strong acid, most commonly hydrochloric acid (HCl). commonorganicchemistry.comcommonorganicchemistry.com
The mechanism of Boc deprotection under acidic conditions involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to afford the free amine. commonorganicchemistry.com In the presence of excess hydrochloric acid, the newly formed amine is protonated to yield the corresponding hydrochloride salt. commonorganicchemistry.comcommonorganicchemistry.com This method is widely used due to its efficiency and the straightforward isolation of the final product. researchgate.net
Emerging Synthetic Strategies for Azaspiro[3.5]nonane Derivatives
In addition to the well-established routes, researchers are continuously exploring novel and more efficient methods for the construction of azaspirocyclic systems. These emerging strategies often focus on cascade reactions and radical-mediated processes to build molecular complexity in a more step-economical fashion.
Cyclization Reactions to Construct the Azaspiro Ring System
Intramolecular cyclization reactions represent a powerful strategy for the construction of cyclic and polycyclic frameworks. nih.govrsc.org In the context of azaspiro[3.5]nonane synthesis, this could involve the cyclization of a suitably functionalized linear precursor. For example, a molecule containing both a nucleophilic nitrogen and an electrophilic carbon center, separated by an appropriate tether, could undergo intramolecular cyclization to form the piperidine (B6355638) ring of the azaspiro system.
Various conditions can be employed to facilitate such cyclizations, including acid or base catalysis, or transition-metal-mediated processes. The choice of conditions depends on the specific nature of the starting material and the desired ring system. These methods offer the potential for convergent and efficient syntheses of the azaspiro[3.5]nonane scaffold.
Radical Bicyclization Approaches to Azaspiro[3.5]nonane Architectures
Radical cyclizations have emerged as a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the construction of complex ring systems. nih.govacs.orgnih.gov A domino radical bicyclization approach has been successfully applied to the synthesis of the related 1-azaspiro[4.4]nonane skeleton. nih.govacs.org This strategy involves the generation of a radical species that undergoes a cascade of cyclization events to form the spirocyclic core in a single step. nih.govacs.org
For the synthesis of azaspiro[3.5]nonane architectures, a similar approach could be envisioned. This would likely involve a precursor designed to generate a radical that can undergo a 5-exo or 6-endo cyclization to form one of the rings, followed by a second cyclization to complete the spirocyclic system. These radical-mediated methods can often be performed under mild conditions and can tolerate a wide range of functional groups, making them an attractive alternative to more traditional ionic cyclization strategies.
Novel Approaches for Stereo- and Regioselective Functionalization of the Spiro[3.5]nonane Core
Recent advancements in synthetic organic chemistry have led to the development of sophisticated methods for the stereo- and regioselective functionalization of the spiro[3.5]nonane core, a key structural motif in a variety of bioactive molecules. These approaches are crucial for accessing specific isomers with desired pharmacological profiles.
One notable strategy involves the diastereoselective addition of nucleophiles to chiral imines derived from spirocyclic ketones. For instance, the addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis–Ellman's imines has been reported as a highly diastereoselective method for the synthesis of 1-substituted 2-azaspiro[3.5]nonane derivatives. This three-step process can achieve high yields and diastereomeric ratios, offering a reliable route to enantiomerically and diastereomerically pure compounds. sioc-journal.cn
Another innovative approach is the use of rhodium-catalyzed cyclopropanation . This method has been successfully employed for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes. By utilizing donor/acceptor carbenes, this catalytic system allows for the stereoselective formation of the spirocyclopropane unit on exocyclic olefins of azacycles, providing access to a range of chiral azaspiro compounds. acs.org
Furthermore, intramolecular spirocyclization via C(sp³)–H bond functionalization presents a modern strategy for constructing spirocyclic systems with high diastereoselectivity. This has been demonstrated in the synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones, where a Lewis acid-catalyzed cascade annulation initiated by an intramolecular hydride transfer leads to the desired spiro-fused products in good yields. researchgate.net While not directly applied to 7-azaspiro[3.5]nonan-1-ol, this methodology highlights a promising avenue for the regioselective and stereocontrolled synthesis of related spirocyclic amines.
Comparative Analysis of Synthetic Efficiency and Scalability
The practical application of any synthetic methodology hinges on its efficiency and scalability. This section provides a comparative analysis of various synthetic routes to 7-azaspiro[3.5]nonane derivatives, focusing on reaction yields, purity profiles, and considerations for industrial-scale production.
Assessment of Reaction Yields and Purity Profiles
The synthesis of functionalized 7-azaspiro[3.5]nonane derivatives has been reported with varying degrees of success in terms of yield and purity. For example, in the development of novel 7-azaspiro[3.5]nonane GPR119 agonists, specific synthetic routes were optimized to achieve satisfactory yields for a range of analogues. nih.gov
A patented two-step method for the synthesis of the related intermediate, 7-oxo-2-azaspiro[3.5]nonane, reports a total yield ranging from 56.3% to 82.6%. researchgate.net This process involves a first cyclization reaction followed by a second cyclization using lithium aluminum hydride. The purification of the final product is achieved through column chromatography on neutral alumina. researchgate.net
In the synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a related spirocyclic system, various transformations have been reported with good to excellent yields. For instance, the reduction of a carboxylic acid to the corresponding alcohol using LiAlH4 proceeded with an 84.3% yield, while a subsequent oxidation with Dess-Martin periodinane to the aldehyde was also efficient. nih.govresearchgate.net The purity of these compounds was typically high (≥95%), with purification methods including flash column chromatography and vacuum distillation. nih.govresearchgate.net
Below is an interactive data table summarizing the reported yields for key transformations in the synthesis of 7-azaspiro[3.5]nonane analogues and related compounds.
| Compound/Intermediate | Synthetic Step | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 7-oxo-2-azaspiro[3.5]nonane | Two-step cyclization | 1. Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal; 2. LiAlH4 | 56.3 - 82.6 | researchgate.net |
| tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | Reduction of carboxylic acid | LiAlH4 | 84.3 | nih.gov |
| (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol | - | - | 55.6 | univ.kiev.ua |
| tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | Oxidation of alcohol | Dess-Martin periodinane | - | researchgate.net |
Considerations for Process Optimization and Industrial Applicability
The transition from laboratory-scale synthesis to industrial production requires careful consideration of process optimization to ensure safety, cost-effectiveness, and robustness. For the synthesis of 7-azaspiro[3.5]nonane derivatives, several factors are pertinent.
The patented synthesis of 7-oxo-2-azaspiro[3.5]nonane is described as having mild reaction conditions and convenient post-treatment steps, making it amenable to large-scale production. researchgate.net The avoidance of harsh conditions is a significant advantage in industrial settings.
Furthermore, the synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been demonstrated to be facile and scalable, with products obtained in multigram quantities. researchgate.netuniv.kiev.ua This suggests that the underlying synthetic transformations are robust and could likely be adapted for larger-scale manufacturing.
General principles of process chemistry, such as the optimization of reaction conditions, work-up procedures, and isolations, are crucial for increasing throughput and reducing the process mass intensity (PMI). While specific process development data for this compound is not publicly available, the strategies employed for other complex pharmaceutical ingredients, such as the development of robust crystallization-based syntheses and the transition to more sustainable catalytic methods, provide a framework for the potential industrial-scale production of this compound. princeton-acs.org
Advanced Structural Characterization and Spectroscopic Analysis
Elucidation of Molecular Structure through Mass Spectrometry Fragmentation Patterns
Upon electron impact ionization, the 7-Azaspiro[3.5]nonan-1-ol molecule would form a molecular ion (M+). Due to the presence of a nitrogen atom, this molecular ion is expected to have an odd mass-to-charge ratio, a characteristic that aids in its identification. miamioh.edulibretexts.orgyoutube.com The fragmentation of this molecular ion would likely be directed by the presence of the amine and alcohol functional groups, as well as the strained spirocyclic framework.
Key expected fragmentation pathways include:
Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). miamioh.edulibretexts.org This results in the formation of a stable iminium cation. For 7-Azaspiro[3.5]nonan-1-ol, this could involve the cleavage of the C6-C7 or C8-C7 bonds, leading to the loss of an ethyl or propyl radical, respectively, and the formation of a resonance-stabilized cyclic iminium ion. The largest group attached to the alpha-carbon is preferentially lost. miamioh.edu
Ring Cleavage: Spirocyclic systems can undergo characteristic fragmentation involving the cleavage of the rings. aip.org For the 7-Azaspiro[3.5]nonan-1-ol framework, this could involve the opening of either the cyclobutane (B1203170) or the piperidine (B6355638) ring. The initial ring opening may be followed by subsequent fragmentation to yield smaller, stable ions.
Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (H₂O) a probable fragmentation pathway, particularly in the hydrochloride salt form where the hydroxyl group can be readily protonated. This would result in a fragment ion with a mass 18 units less than the molecular ion.
The fragmentation of azaspiracids, which are complex spiro compounds containing nitrogen, shows that ring cleavage is a significant pathway for dissociation. nih.gov While structurally more complex, the principles of ring fragmentation in these molecules can provide a model for understanding the breakdown of the simpler 7-Azaspiro[3.5]nonan-1-ol skeleton.
A hypothetical fragmentation pattern is summarized in the table below:
| Precursor Ion (m/z) | Fragmentation Pathway | Key Fragment Ion (m/z) | Neutral Loss |
| M+ | α-Cleavage | [M - C₂H₅]+ | C₂H₅• |
| M+ | α-Cleavage | [M - C₃H₇]+ | C₃H₇• |
| M+ | Ring Cleavage | Various | Various |
| M+ | Dehydration | [M - H₂O]+ | H₂O |
It is important to note that the actual mass spectrum would be influenced by the ionization method used (e.g., Electron Ionization vs. Electrospray Ionization) and the specific instrument parameters.
Spectroscopic Signatures of the 7-Azaspiro[3.5]nonan-1-ol Hydrochloride Framework
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the types of chemical bonds present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the NMR spectra would exhibit characteristic signals corresponding to the different types of protons and carbons in the molecule.
In the ¹H NMR spectrum, one would expect to see distinct signals for the protons on the cyclobutane ring, the piperidine ring, and the hydroxyl group. The protons on the carbons adjacent to the nitrogen atom (C6 and C8) would likely appear as multiplets in the downfield region (typically 2.5-3.5 ppm) due to the deshielding effect of the nitrogen. The proton on the carbon bearing the hydroxyl group (C1) would also be shifted downfield. The presence of the hydrochloride salt would likely lead to broader signals for the protons near the protonated nitrogen.
In the ¹³C NMR spectrum, distinct signals for each of the eight unique carbon atoms in the 7-azaspiro[3.5]nonane skeleton would be expected. The chemical shifts of these carbons would be influenced by their proximity to the nitrogen and oxygen atoms. For example, the carbons directly bonded to the nitrogen (C6 and C8) would appear at a lower field compared to the other methylene (B1212753) carbons in the piperidine ring. The spiro carbon (C4) would have a unique chemical shift due to its quaternary nature.
The table below provides predicted ¹H NMR chemical shift ranges for key protons in the this compound structure based on data from similar compounds. univ.kiev.uaacs.org
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| H on C1 | ~3.5 - 4.5 | Multiplet |
| H on C6 & C8 | ~2.5 - 3.5 | Multiplets |
| Other CH₂ protons | ~1.5 - 2.5 | Multiplets |
| OH proton | Variable, broad | Singlet |
| NH₂⁺ proton | Variable, broad | Singlet |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.
Key expected IR absorption bands are summarized below:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Alcohol | O-H stretch | 3200-3600 (broad) |
| Amine Salt | N-H stretch | 2200-3000 (broad) |
| Alkane | C-H stretch | 2850-3000 |
| Alcohol | C-O stretch | 1050-1260 |
The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding. The presence of a strong, broad absorption in the 2200-3000 cm⁻¹ region is particularly indicative of an amine salt.
X-ray Crystallography of Azaspiro[3.5]nonane Derivatives for Conformation and Bonding Analysis
For this compound, a single-crystal X-ray diffraction study would provide unambiguous information about:
Conformation of the Rings: The study would reveal the puckering of the piperidine and cyclobutane rings. The piperidine ring in similar structures typically adopts a chair conformation to minimize steric strain.
Stereochemistry: The relative stereochemistry of the hydroxyl group at the C1 position would be definitively established.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, providing insight into any strain imposed by the spirocyclic system.
Intermolecular Interactions: In the crystalline state, the molecules would be arranged in a specific lattice, held together by intermolecular forces such as hydrogen bonding (involving the hydroxyl group and the protonated amine) and van der Waals interactions. X-ray crystallography would elucidate these packing arrangements.
While a crystal structure for this compound itself is not publicly available, X-ray diffraction studies on other azaspiro derivatives have been crucial in confirming their molecular structures and stereochemistry. acs.org Such studies provide a solid foundation for understanding the conformational preferences and bonding parameters of the 7-azaspiro[3.5]nonane framework.
Chemical Reactivity and Mechanistic Investigations of 7 Azaspiro 3.5 Nonan 1 Ol Hydrochloride
Functional Group Transformations at the Hydroxyl Moiety
The hydroxyl (-OH) group in 7-Azaspiro[3.5]nonan-1-ol is a primary site for various chemical transformations. As a versatile functional group, it can be converted into numerous other moieties through established synthetic protocols. The hydroxyl group itself is a poor leaving group, so activation is often the first step in nucleophilic substitution reactions. youtube.com
Key transformations include oxidation, conversion to halides, and formation of esters or ethers. The choice of reagent is critical to ensure chemoselectivity, particularly to avoid unintended reactions with the secondary amine. nih.gov For instance, strong oxidizing agents could potentially affect the amine, while acidic conditions for other transformations are compatible with the amine hydrochloride salt.
Common transformations of the hydroxyl group are summarized below:
| Transformation | Reagent(s) | Product Functional Group | Notes |
| Oxidation | PCC or Swern Oxidation | Ketone (7-Azaspiro[3.5]nonan-1-one) | These methods are suitable for converting secondary alcohols to ketones under mild conditions. |
| Halogenation | SOCl₂, PBr₃ | Alkyl Chloride, Alkyl Bromide | These reagents convert the alcohol into a good leaving group, facilitating subsequent substitution reactions. youtube.com |
| Tosylation | TsCl, Pyridine | Tosylate | Forms an excellent leaving group for Sₙ2 reactions. |
| Esterification | Acyl Chloride or Carboxylic Acid (with catalyst) | Ester | Can be used to introduce a variety of R-groups via an ester linkage. |
| Williamson Ether Synthesis | NaH, then Alkyl Halide (R-X) | Ether | The alcohol is first deprotonated to form a nucleophilic alkoxide, which then displaces a halide. youtube.com |
Reactions Involving the Azaspiro[3.5]nonane Heterocyclic Ring System
The reactivity of the 7-Azaspiro[3.5]nonane ring system is centered on the secondary amine. In its hydrochloride salt form, the nitrogen is protonated, rendering it non-nucleophilic. Therefore, a basic workup or the addition of a base is typically required to deprotonate the amine before it can participate in reactions. Common reactions involving secondary amines include N-alkylation and N-acylation. libretexts.orgmnstate.edu
The design and synthesis of novel 7-azaspiro[3.5]nonane derivatives for applications such as GPR119 agonists have demonstrated the feasibility of modifying the piperidine (B6355638) N-capping group to optimize biological activity. nih.gov
| Reaction Type | Reagent(s) | Product Type | Mechanistic Pathway |
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Tertiary Amine | Sₙ2 reaction where the deprotonated amine acts as a nucleophile. youtube.com |
| N-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride, Base | Amide | Nucleophilic acyl substitution. The resulting amide is less basic and nucleophilic than the starting amine. libretexts.org |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Formation of an iminium ion intermediate, followed by hydride reduction. libretexts.org |
| Hofmann Elimination | Excess CH₃I; then Ag₂O, H₂O, heat | Alkene | The amine is converted into a quaternary ammonium (B1175870) salt, which then undergoes an E2 elimination to form the less-substituted alkene (Hofmann's rule). libretexts.orgyoutube.com |
Fundamental Reaction Mechanisms in Spirocyclic Amine Chemistry
Spirocycles are bicyclic compounds distinguished by a single shared atom, known as the spiro atom. wikipedia.org This structural feature imparts a unique three-dimensional geometry that can influence chemical reactivity. rsc.org In 7-Azaspiro[3.5]nonan-1-ol, the spiro atom is a quaternary carbon, which is itself unreactive. The chemistry of the molecule is therefore dictated by the functional groups attached to the two rings.
Nucleophilic and Electrophilic Pathways at the Spiro Junction
The spiro junction itself, being a fully substituted carbon atom, does not directly participate in nucleophilic or electrophilic reactions. Instead, the reactivity is centered on adjacent atoms.
Nucleophilic Pathways : The primary nucleophilic center in the deprotonated form of 7-Azaspiro[3.5]nonan-1-ol is the nitrogen atom of the amine. Its lone pair of electrons can attack a wide range of electrophiles in reactions like alkylation and acylation. mnstate.edu The oxygen of the hydroxyl group also possesses lone pairs, and upon deprotonation to an alkoxide, becomes a potent nucleophile. youtube.com
Electrophilic Pathways : The molecule does not possess strong inherent electrophilic sites. However, functional group transformations can introduce them. For example, conversion of the hydroxyl group to a tosylate creates a strong electrophilic carbon adjacent to the spiro-ring system, which is susceptible to attack by nucleophiles.
Radical Processes in Spirocycle Formation and Modification
Radical chemistry offers powerful methods for the synthesis and modification of complex molecules, including spirocycles. researchgate.net These processes often proceed under mild conditions and can exhibit unique selectivity.
Spirocycle Formation : Radical cascade reactions are a versatile strategy for constructing spirocyclic frameworks. researchgate.net For instance, a carbamoyl (B1232498) radical can initiate an intramolecular cyclization onto an aromatic ring to generate a spirocyclic intermediate. acs.org This approach, often facilitated by photoredox catalysis, allows for the formation of the core spiro-system from acyclic or monocyclic precursors. acs.org
Spirocycle Modification : Existing spirocycles can also be modified through radical pathways. For example, radical transformations have been used to convert oxa-spirocyclic carboxylic acids into their corresponding borylated products (BPin), demonstrating the compatibility of spirocyclic structures with radical (1e) modifications. rsc.org Such methods enable the late-stage functionalization of the spirocyclic core, providing access to a diverse range of derivatives.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are often employed to determine the electronic structure and to optimize the molecular geometry of complex organic molecules like 7-azaspiro[3.5]nonan-1-ol. These calculations can reveal key electronic features, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface.
Prediction of Molecular Descriptors for Scaffold Design
Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical and pharmacokinetic properties of a compound. For a novel scaffold like 7-azaspiro[3.5]nonane, the prediction of these descriptors is vital for its evaluation as a building block in medicinal chemistry.
Topological Polar Surface Area (TPSA) is a critical descriptor for predicting drug absorption and brain penetration. The TPSA is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. The presence of the hydroxyl group and the nitrogen atom in 7-Azaspiro[3.5]nonan-1-ol would contribute to its TPSA. The hydrochloride form would further increase its polarity.
Hydrogen Bonding Capabilities are essential for molecular recognition at the active site of a biological target. 7-Azaspiro[3.5]nonan-1-ol possesses both a hydrogen bond donor (the hydroxyl group and the protonated amine) and a hydrogen bond acceptor (the nitrogen atom and the oxygen of the hydroxyl group). Computational methods can predict the strength and geometry of these potential hydrogen bonds.
The incorporation of spirocyclic scaffolds is a known strategy to increase the fraction of sp3-hybridized carbons (Fsp3), which often leads to improved solubility and metabolic stability while maintaining or enhancing biological activity. bldpharm.com The 7-azaspiro[3.5]nonane core is an excellent example of a scaffold with high Fsp3 character. Computational tools can precisely calculate descriptors like Fsp3, molecular weight, and lipophilicity (logP) for 7-Azaspiro[3.5]nonan-1-ol and its derivatives, aiding in the design of drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties.
| Descriptor | Predicted Property | Relevance in Drug Design |
| TPSA | Drug absorption and brain barrier penetration | Lower TPSA is generally associated with better cell permeability. |
| Hydrogen Bond Donors/Acceptors | Binding affinity to biological targets | Crucial for forming specific interactions with proteins and enzymes. |
| Fsp3 | Solubility, metabolic stability | Higher Fsp3 is often linked to improved developability of a drug candidate. |
| logP | Lipophilicity | Influences absorption, distribution, and toxicity. |
| Molecular Weight | Size of the molecule | A key parameter in Lipinski's rule of five for drug-likeness. |
Conformational Landscape Analysis of 7-Azaspiro[3.5]nonan-1-ol Hydrochloride and its Analogues
The three-dimensional conformation of a molecule is a key determinant of its biological activity. Spirocyclic systems, such as 7-azaspiro[3.5]nonane, have a more rigid structure compared to their acyclic or non-spirocyclic counterparts. researchgate.net This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.
Conformational analysis of this compound would involve computational methods like molecular mechanics or molecular dynamics simulations to explore the potential energy surface and identify low-energy conformers. These studies would reveal the preferred spatial arrangement of the four-membered and six-membered rings and the orientation of the hydroxyl group. The presence of the hydrochloride salt would influence the conformational preferences of the piperidine (B6355638) ring. Understanding the conformational landscape is critical for designing derivatives that present the necessary pharmacophoric elements in the correct orientation for optimal interaction with a biological target. For example, a patent has disclosed derivatives of 7-azaspiro[3.5]nonan-1-ol, such as 7-(5-((S)-4-phenyl-3,4-dihydro-1H-benzo acs.orgresearchgate.netimidazo[2,1-c] acs.orgtandfonline.comoxazin-7-yl)pyrimidin-2-yl)-7-azaspiro[3.5]nonan-1-ol, where the spiro scaffold serves as a rigid core to position a larger substituent. justia.com Computational conformational analysis of such analogues would be instrumental in rationalizing their structure-activity relationships.
Role As a Building Block and Scaffold in Medicinal and Synthetic Chemistry
Strategic Utility of Azaspiro[3.5]nonane in the Construction of Complex Molecular Architectures
The azaspiro[3.5]nonane framework is a key example of a saturated heterocyclic system that provides an escape from the "flatland" of traditional aromatic and planar scaffolds in drug design. bldpharm.com Its inherent rigidity and defined three-dimensional geometry are highly advantageous for several reasons:
Conformational Restriction: The spirocyclic nature of the core locks the conformation of the piperidine (B6355638) and cyclobutane (B1203170) rings. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency. researchgate.net
Improved Physicochemical Properties: Incorporating spirocyclic, sp³-rich scaffolds like azaspiro[3.5]nonane can improve key drug-like properties. For instance, replacing planar aromatic rings with such saturated systems can enhance aqueous solubility and metabolic stability. univ.kiev.ua
Novel Chemical Space: The unique topology of the azaspiro[3.5]nonane scaffold allows chemists to explore novel chemical space, leading to the discovery of compounds with new biological activities and intellectual property opportunities. researchgate.net
A prime example of its strategic use is in the development of G protein-coupled receptor 119 (GPR119) agonists. Researchers have utilized the 7-azaspiro[3.5]nonane core as a central scaffold to which various functional groups can be attached. nih.gov By using this building block, they were able to construct a series of novel compounds and systematically investigate their biological activity. nih.gov The defined stereochemistry of the scaffold allows for precise control over the spatial arrangement of substituents, which is crucial for optimizing interactions with the receptor's binding pocket. nih.gov
Application in Structure-Activity Relationship (SAR) Studies of Functionalized Spirocycles
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov The 7-azaspiro[3.5]nonane scaffold is exceptionally well-suited for such studies due to its multiple points for diversification.
In the pursuit of potent GPR119 agonists, a detailed SAR study was conducted using the 7-azaspiro[3.5]nonane core. nih.gov The study focused on optimizing two key regions of the molecule: the piperidine N-capping group (designated as R²) and an aryl group attached elsewhere (designated as R³). nih.gov
Key findings from this SAR study include:
Impact of the N-capping group (R²): Modifications to the substituent on the piperidine nitrogen had a significant effect on the compound's potency. Different alkyl and acyl groups were introduced to probe the steric and electronic requirements of the GPR119 receptor binding site. nih.gov
Influence of the Aryl Group (R³): The nature and substitution pattern of the aryl group were also found to be critical for activity. This systematic variation allowed for the fine-tuning of the molecule's interaction with the target protein. nih.gov
This systematic approach, enabled by the versatility of the spirocyclic scaffold, led to the identification of a highly potent GPR119 agonist, demonstrating the power of this building block in guiding drug design efforts. nih.gov The rigid nature of the spirocycle ensures that observed changes in activity can be more confidently attributed to the specific structural modifications made, rather than to broader conformational changes. tandfonline.com
Development of Diversified Libraries Based on the 7-Azaspiro[3.5]nonan-1-ol Hydrochloride Scaffold
The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of related molecules to identify promising leads. researchgate.net The this compound scaffold is an excellent starting point for generating such libraries due to its two readily modifiable functional groups: the secondary amine within the piperidine ring and the hydroxyl group on the cyclobutane ring.
The secondary amine of the 7-azaspiro[3.5]nonane core is a versatile handle for introducing a wide array of substituents. Standard organic chemistry transformations can be employed to generate a diverse set of derivatives.
N-Acylation: The amine can readily react with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids (using coupling reagents), to form stable amide bonds. This strategy was used in the synthesis of GPR119 agonists, where different pyrimidine- and pyridine-based carboxylic acids were coupled to the piperidine nitrogen. nih.gov
N-Alkylation: Reductive amination is a powerful method for introducing alkyl groups onto the nitrogen atom. This reaction involves the initial formation of an iminium ion by reacting the amine with an aldehyde or ketone, followed by reduction (e.g., with sodium triacetoxyborohydride) to yield the N-alkylated product. This allows for the introduction of a wide range of linear, branched, and cyclic alkyl groups.
These strategies allow for the systematic modification of the "N-capping group," which has been shown to be crucial for the biological activity of molecules derived from this scaffold. nih.gov
Table 1: Examples of N-Functionalization Reactions on the 7-Azaspiro[3.5]nonane Scaffold
| Reaction Type | Reagents | Resulting Functional Group | Significance in Library Diversity |
|---|---|---|---|
| N-Acylation | Carboxylic Acids (e.g., Pyrimidine-2-carboxylic acid) + Coupling Agents (e.g., HATU) | Amide | Introduces diverse aryl and heteroaryl groups, modulates electronic properties and hydrogen bonding capabilities. |
| N-Alkylation (Reductive Amination) | Aldehydes/Ketones + Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Adds a variety of alkyl substituents, altering steric bulk, lipophilicity, and basicity. |
The hydroxyl group on the cyclobutane ring provides another key point for diversification. Furthermore, the carbon skeleton itself can be modified, although this is often more synthetically challenging.
Transformations at the Hydroxyl Position: The secondary alcohol can undergo a variety of common chemical transformations:
Oxidation: The alcohol can be oxidized to the corresponding ketone, 7-azaspiro[3.5]nonan-1-one. This transformation, often achieved using reagents like Dess-Martin periodinane, converts a hydrogen-bond donor into a hydrogen-bond acceptor, which can dramatically alter a molecule's binding properties. univ.kiev.ua
Esterification and Etherification: Reaction with carboxylic acids or alkyl halides can form esters and ethers, respectively. These modifications allow for the introduction of a vast number of new functional groups, altering the molecule's size, polarity, and metabolic stability.
Transformations at Carbon Positions: While less common, the carbon atoms of the cyclobutane ring can also be functionalized. Advanced synthetic techniques, such as C-H activation, could potentially be used to introduce substituents directly onto the ring, further expanding the accessible chemical diversity. researchgate.net
The ability to perform orthogonal chemical modifications at both the nitrogen and the alcohol positions makes this compound a powerful scaffold for creating large and structurally diverse compound libraries for biological screening.
Table 2: Potential Transformations at the C1-Hydroxyl Position
| Reaction Type | Potential Reagents | Product | Impact on Molecular Properties |
|---|---|---|---|
| Oxidation | Dess-Martin periodinane, PCC, Swern Oxidation | 7-Azaspiro[3.5]nonan-1-one | Removes H-bond donor capability, introduces a planar carbonyl group. |
| Esterification | Acid chlorides, Carboxylic acids (Fischer or Steglich conditions) | 1-O-Acyl-7-azaspiro[3.5]nonane | Increases lipophilicity, can act as a prodrug moiety. |
| Etherification | Alkyl halides + Base (Williamson ether synthesis) | 1-Alkoxy-7-azaspiro[3.5]nonane | Blocks H-bonding, increases steric bulk and lipophilicity. |
Future Perspectives and Research Directions
Exploration of Environmentally Benign Synthetic Routes for Azaspiro[3.5]nonan-1-ol Hydrochloride
The growing emphasis on sustainable chemical manufacturing necessitates the development of green synthetic methodologies for valuable compounds like 7-Azaspiro[3.5]nonan-1-ol hydrochloride. mdpi.comboehringer-ingelheim.com Future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally friendly alternatives. unibo.it Key areas of exploration include:
Microwave-Assisted Synthesis: The application of microwave irradiation in conjunction with heterogeneous catalysis presents a promising avenue for accelerating reaction times, improving yields, and reducing energy consumption in the synthesis of azaspirocyclic compounds. rsc.org
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions can significantly enhance the efficiency and atom economy of the synthesis. nih.gov These reactions, by their nature, reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation.
Green Solvents and Catalysts: A shift towards the use of biodegradable solvents, water-based reaction media, and recyclable catalysts will be crucial in minimizing the environmental footprint of the synthesis process. unibo.it
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and efficiency, all of which are central tenets of green chemistry.
By embracing these green chemistry principles, the synthesis of this compound and its analogs can become more sustainable and economically viable.
Identification of Novel Reactivity and Rearrangement Pathways
The rigid, spirocyclic framework of 7-azaspiro[3.5]nonane offers a unique platform for exploring novel chemical reactions and molecular rearrangements. Future investigations in this area could uncover new synthetic strategies and lead to the creation of previously inaccessible molecular architectures. Potential research directions include:
Semipinacol-type Rearrangements: Inspired by studies on related azaspirocycles, the use of reagents like N-bromosuccinimide (NBS) could induce semipinacol rearrangements, providing a pathway to complex, polycyclic systems with multiple stereocenters. nih.gov
Ring Expansion and Contraction Reactions: Investigating reactions that selectively expand or contract one of the rings in the azaspiro[3.5]nonane system would provide access to a wider range of spirocyclic scaffolds with varying ring sizes and conformational properties.
Catalytic C-H Functionalization: The development of catalytic methods for the direct functionalization of C-H bonds on the azaspiro[3.5]nonane core would offer a highly efficient and atom-economical way to introduce new functional groups.
Domino and Cascade Reactions: Designing domino or cascade reactions initiated by the functional groups present in 7-Azaspiro[3.5]nonan-1-ol could lead to the rapid construction of complex molecular frameworks in a single synthetic operation. acs.org
The discovery of novel reactivity will not only expand the synthetic chemist's toolkit but also open up new possibilities for the application of azaspiro[3.5]nonane derivatives.
Expansion of the Azaspiro[3.5]nonane Scaffold Diversity through Combinatorial Approaches
Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis and screening of large libraries of compounds. nih.gov Applying these principles to the 7-azaspiro[3.5]nonane scaffold holds immense potential for identifying new bioactive molecules. nih.gov Future efforts in this domain will likely involve:
Diversity-Oriented Synthesis (DOS): The design of synthetic routes that can generate a wide range of structurally diverse azaspiro[3.5]nonane derivatives from a common intermediate will be a key focus. youtube.com This approach allows for the systematic exploration of the chemical space around the core scaffold.
Scaffold Decoration: Utilizing the functional groups of this compound as anchor points, a multitude of substituents can be introduced to create large, focused libraries of compounds.
Parallel Synthesis: The use of automated, parallel synthesis platforms will facilitate the rapid generation of these compound libraries, significantly accelerating the discovery process.
High-Throughput Screening: The development and implementation of high-throughput screening assays will be essential for efficiently evaluating the biological activity of the synthesized compound libraries against a variety of therapeutic targets. nih.gov
Through the systematic application of combinatorial chemistry, the full therapeutic potential of the 7-azaspiro[3.5]nonane scaffold can be explored in a time- and resource-efficient manner.
Integration of Advanced Computational Methods in Scaffold Design and Prediction
In recent years, computational chemistry has become an indispensable tool in modern drug design and materials science. mdpi.comnih.gov The integration of advanced computational methods will be instrumental in guiding the rational design and development of novel 7-azaspiro[3.5]nonane derivatives. openmedicinalchemistryjournal.com Key areas where computational approaches can make a significant impact include:
In Silico Property Prediction: Computational models can be used to predict a wide range of physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) for virtual libraries of azaspiro[3.5]nonane derivatives. nih.govresearchgate.net This allows for the early-stage filtering of compounds with undesirable properties, saving time and resources.
Structure-Based Drug Design: For biological targets with known three-dimensional structures, molecular docking and molecular dynamics simulations can be employed to design azaspiro[3.5]nonane derivatives with high binding affinity and selectivity.
Pharmacophore Modeling: In cases where the target structure is unknown, pharmacophore models can be developed based on known active compounds to guide the design of new, potent ligands. mdpi.com
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can provide detailed insights into the electronic structure and reactivity of the azaspiro[3.5]nonane scaffold, aiding in the prediction of reaction outcomes and the design of novel synthetic routes. researchgate.net
The synergy between computational and experimental approaches will undoubtedly accelerate the discovery and optimization of 7-azaspiro[3.5]nonane-based compounds with desired properties and functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-azaspiro[3.5]nonan-1-ol hydrochloride, and how do reaction conditions influence yield?
- Methodology : The synthesis of spirocyclic compounds often involves cyclization strategies, such as intramolecular nucleophilic substitution or ring-closing metathesis. For 7-azaspiro[3.5]nonane derivatives, Boc-protected intermediates (e.g., 7-Boc-1,7-diazaspiro[3.5]nonan-2-one) are common precursors, with deprotection and subsequent hydrochloride salt formation as critical steps . Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is essential to avoid side products like over-alkylation or ring-opening.
- Key Considerations : Monitor reaction progress via TLC or HPLC, and characterize intermediates using H/C NMR to confirm spirocyclic integrity .
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical Techniques :
- Spectroscopy : Use H NMR to verify the spirocyclic structure (e.g., absence of open-chain impurities) and C NMR to confirm quaternary carbon positions . IR spectroscopy can identify hydroxyl and amine functional groups.
- Chromatography : Employ reverse-phase HPLC (e.g., Chromolith columns) with UV detection to assess purity (>98% by area normalization) .
- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (±0.4% tolerance) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Experimental Design : Conduct accelerated stability studies by storing the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours for 7 days.
- Findings : Spirocyclic amines are prone to ring-opening under strongly acidic or basic conditions. Hydrochloride salts generally exhibit better thermal stability than free bases .
Advanced Research Questions
Q. How can this compound be integrated into drug discovery pipelines targeting CNS disorders?
- Theoretical Framework : The spirocyclic scaffold mimics bioactive conformations of neurotransmitters, making it suitable for dopamine or serotonin receptor modulation. Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like 5-HT receptors .
- Experimental Validation :
- In vitro assays : Measure IC values in receptor-binding assays (e.g., radioligand displacement).
- ADME profiling : Assess blood-brain barrier permeability using PAMPA-BBB models .
Q. What strategies resolve contradictions in biological activity data between similar spirocyclic analogs?
- Case Study : If analog A shows higher potency than analog B despite similar logP values:
Structural Analysis : Compare X-ray crystallography or DFT-optimized geometries to identify conformational differences impacting target interactions .
Solubility Testing : Use shake-flask methods to determine kinetic vs. thermodynamic solubility, which may explain bioavailability disparities .
Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 2-oxa-7-azaspiro[4.4]nonane hydrochloride) to identify trends in substituent effects .
Q. How can researchers develop scalable analytical methods for detecting trace impurities in this compound?
- Advanced Chromatography :
- UHPLC-MS/MS : Use a C18 column (1.7 µm particles) with a gradient of 0.1% formic acid in acetonitrile/water. Set MS in MRM mode to detect impurities at <0.1% levels .
- Forced Degradation : Expose the compound to oxidative (HO), photolytic (ICH Q1B), and hydrolytic stress to identify potential degradants .
Methodological Guidance
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
- Software :
- Gaussian 16 : Perform DFT calculations (B3LYP/6-31G*) to model transition states and activation energies for ring-opening or functionalization reactions .
- Schrödinger Suite : Use Prime MM-GBSA to estimate binding free energy in enzyme-inhibitor complexes .
Q. How should researchers design experiments to investigate the compound’s interactions with biological membranes?
- Biophysical Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
